molecular formula C12H10ClNO3S B14352704 N-(Naphthalene-1-sulfonyl)glycyl chloride CAS No. 92740-49-3

N-(Naphthalene-1-sulfonyl)glycyl chloride

Katalognummer: B14352704
CAS-Nummer: 92740-49-3
Molekulargewicht: 283.73 g/mol
InChI-Schlüssel: AOPVCKZSHQUHHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Naphthalene-1-sulfonyl)glycyl chloride is an organic compound that features a naphthalene ring substituted with a sulfonyl chloride group and a glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalene-1-sulfonyl)glycyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with glycine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Naphthalene-1-sulfonyl chloride: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Naphthalene-1-sulfonyl)glycyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Stille or Suzuki coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include N-(naphthalene-1-sulfonyl)glycyl derivatives with various substituents.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

N-(Naphthalene-1-sulfonyl)glycyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of N-(Naphthalene-1-sulfonyl)glycyl chloride involves its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, making it useful in synthetic and medicinal chemistry. The naphthalene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of N-(Naphthalene-1-sulfonyl)glycyl chloride.

    Naphthalene-2-sulfonyl chloride: A similar compound with the sulfonyl chloride group at a different position on the naphthalene ring.

    Dansyl chloride: A related compound used as a fluorescent labeling reagent.

Uniqueness

This compound is unique due to the presence of both the naphthalene ring and the glycine moiety, which imparts specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

92740-49-3

Molekularformel

C12H10ClNO3S

Molekulargewicht

283.73 g/mol

IUPAC-Name

2-(naphthalen-1-ylsulfonylamino)acetyl chloride

InChI

InChI=1S/C12H10ClNO3S/c13-12(15)8-14-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8H2

InChI-Schlüssel

AOPVCKZSHQUHHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.